Guanacline sulfate
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Overview
Description
Guanacline sulfate is a chemical compound that belongs to the class of guanidine derivatives. Guanidine compounds are known for their strong basicity and ability to form stable complexes with various molecules. This compound is utilized in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of guanidine derivatives, including guanacline sulfate, typically involves the reaction of an amine with an activated guanidine precursor. Common methods include:
Reaction with Thiourea Derivatives: Thiourea derivatives are widely used as guanidine precursors. The reaction involves coupling reagents or metal-catalyzed guanylation.
S-Methylisothiourea: This compound is an efficient guanidylating agent, often used to introduce the guanidine functionality.
Cyanamides: Cyanamides react with derivatized amines to form guanidine compounds.
Copper-Catalyzed Cross-Coupling: This method involves the use of copper catalysts to facilitate the formation of guanidine derivatives.
Industrial Production Methods
Industrial production of guanidine derivatives often involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Guanacline sulfate undergoes various chemical reactions, including:
Oxidation: Guanidine compounds can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert guanidine derivatives into amines.
Substitution: Nucleophilic substitution reactions are common, where guanidine acts as a nucleophile.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Guanidine oxides.
Reduction: Amines.
Substitution: Alkylated or acylated guanidine derivatives.
Scientific Research Applications
Guanacline sulfate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions due to its strong basicity.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including as an antihypertensive agent.
Industry: Utilized in the production of plastics, explosives, and other materials
Mechanism of Action
The mechanism of action of guanacline sulfate involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. Guanidine compounds can enhance the release of neurotransmitters such as acetylcholine and inhibit the release of norepinephrine, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Guanidine: A simple guanidine compound with similar basicity and reactivity.
Acetylguanidine: Derived from the N-acylation of guanidine salts.
2-Cyanoguanidine (Dicyandiamide): A functionalized guanidine used in various applications
Uniqueness
Guanacline sulfate is unique due to its specific molecular structure and the presence of the sulfate group, which enhances its solubility and reactivity in aqueous environments. This makes it particularly useful in biological and industrial applications where solubility is a key factor.
Properties
CAS No. |
23389-32-4 |
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Molecular Formula |
C9H24N4O6S |
Molecular Weight |
316.38 g/mol |
IUPAC Name |
2-[2-(4-methyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]guanidine;sulfuric acid;dihydrate |
InChI |
InChI=1S/C9H18N4.H2O4S.2H2O/c1-8-2-5-13(6-3-8)7-4-12-9(10)11;1-5(2,3)4;;/h2H,3-7H2,1H3,(H4,10,11,12);(H2,1,2,3,4);2*1H2 |
InChI Key |
RCWLESWTVSJYOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCN(CC1)CCN=C(N)N.O.O.OS(=O)(=O)O |
Origin of Product |
United States |
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